N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Descripción
This compound belongs to the pyrazolo-pyrimidinone class, characterized by a bicyclic core (pyrazolo[4,3-d]pyrimidine) substituted with a 4-fluorobenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The acetamide side chain is further modified with a 3,4-diethoxyphenethyl moiety.
Propiedades
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN5O5/c1-5-35-27-26(19(4)32-35)33(29(38)34(28(27)37)17-21-8-11-22(30)12-9-21)18-25(36)31-15-14-20-10-13-23(39-6-2)24(16-20)40-7-3/h8-13,16H,5-7,14-15,17-18H2,1-4H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAXMBWRUIJOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCCC4=CC(=C(C=C4)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[4,3-d]pyrimidine core substituted with various functional groups. The presence of diethoxyphenethyl and fluorobenzyl moieties suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, studies on related pyrazolo compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity can be attributed to the presence of electron-donating groups that stabilize free radicals.
Antimicrobial Properties
Preliminary studies suggest that N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is likely related to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, its structural analogs have been investigated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. This inhibition could have implications for conditions such as diabetes and Alzheimer's disease.
Study 1: Antioxidant Efficacy
A study investigating the antioxidant potential of pyrazolo derivatives found that compounds similar to N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide exhibited significant radical scavenging activity. The DPPH assay indicated an IC50 value comparable to established antioxidants like ascorbic acid.
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound demonstrated antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.
Study 3: Enzyme Inhibition
Molecular docking studies have been employed to predict the binding affinity of the compound towards α-glucosidase. Results indicated a strong binding interaction with a docking score suggesting competitive inhibition.
Comparación Con Compuestos Similares
Key Observations:
Lipophilicity : The 3,4-diethoxyphenethyl group in the target compound likely enhances membrane permeability compared to simpler phenethyl or benzyl substituents .
Metabolic Stability : Fluorine atoms (e.g., 4-fluorobenzyl) and ethoxy groups may reduce oxidative metabolism, extending half-life .
Spectral Data : The acetamide C=O stretch (IR ~1680 cm⁻¹) and alkyl proton signals (NMR δ 1.8–4.2) are consistent across analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
